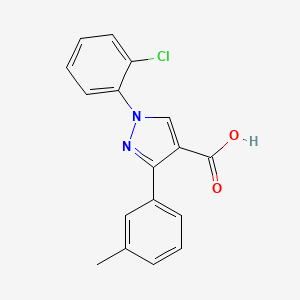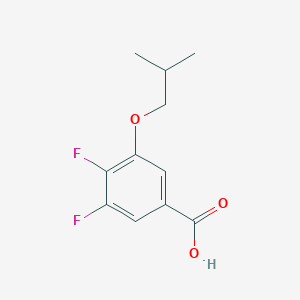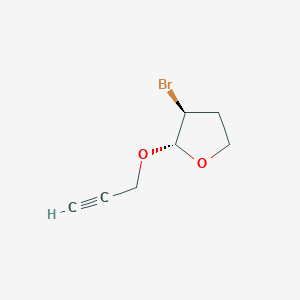
4,5-Dichloro-6-(methylthio)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-6-(methylthio)pyrimidine is a heterocyclic aromatic compound with the molecular formula C5H3Cl2N2S It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-6-(methylthio)pyrimidine typically involves the chlorination of 6-methylthio-2,4-dichloropyrimidine. One common method includes the reaction of 4,6-dichloropyrimidine with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the chlorine atoms by the methylthio group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The reagents are typically added in a controlled manner, and the reaction mixture is continuously stirred and heated to maintain the desired temperature and reaction rate.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dichloro-6-(methylthio)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 5 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and thiourea are commonly used under reflux conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent like dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4,5-Dichloro-6-(methylthio)pyrimidine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,5-Dichloro-6-(methylthio)pyrimidine involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit specific enzymes or proteins by binding to their active sites, thereby blocking their activity. For example, it may act as an inhibitor of kinases, which are enzymes involved in cell signaling and regulation . The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity.
Comparación Con Compuestos Similares
4,5-Dichloro-6-(methylthio)pyrimidine can be compared with other similar compounds such as:
4,6-Dichloro-2-(methylthio)pyrimidine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
4,6-Dichloropyrimidine: Lacks the methylthio group, resulting in different chemical properties and reactivity.
2,4-Dichloro-6-methylthiopyrimidine:
Propiedades
Fórmula molecular |
C5H4Cl2N2S |
|---|---|
Peso molecular |
195.07 g/mol |
Nombre IUPAC |
4,5-dichloro-6-methylsulfanylpyrimidine |
InChI |
InChI=1S/C5H4Cl2N2S/c1-10-5-3(6)4(7)8-2-9-5/h2H,1H3 |
Clave InChI |
NJOIOMQBIFRAIG-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C(=NC=N1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-nitro-1-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-2-thiol](/img/structure/B13079893.png)
![2-Methyl-2-[2-(propan-2-yl)phenyl]propanoic acid](/img/structure/B13079896.png)





![6-Amino-8-hydroxy-5,7-diazaspiro[2.5]octa-5,7-dien-4-one](/img/structure/B13079939.png)


![5-(Hydroxymethylidene)spiro[2.5]octan-6-one](/img/structure/B13079966.png)


